

Technical Guide: Chemical Properties and Analytical Applications of 2-NP-AMOZ

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Compound of Interest

Compound Name: 2-NP-Amoz

Cat. No.: B1141357

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Introduction

2-NP-AMOZ (5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone) is a synthetic nitrophenyl derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is a stable, tissue-bound metabolite of the nitrofuran antibiotic furaltadone.^{[1][2][3][4][5]} Due to the ban on nitrofuran antibiotics in food-producing animals because of their potential carcinogenic and mutagenic effects, highly sensitive analytical methods are required to detect their residues. **2-NP-AMOZ** serves as a crucial analytical standard and derivatization product for the detection and quantification of AMOZ in various biological matrices, particularly in edible animal tissues. This guide provides an in-depth overview of the chemical properties of **2-NP-AMOZ** and the experimental protocols for its use in analytical chemistry.

Chemical and Physical Properties

2-NP-AMOZ is identified by the CAS number 183193-59-1. Its formation from AMOZ involves a derivatization step with 2-nitrobenzaldehyde, which is essential for its detection in various analytical methods.

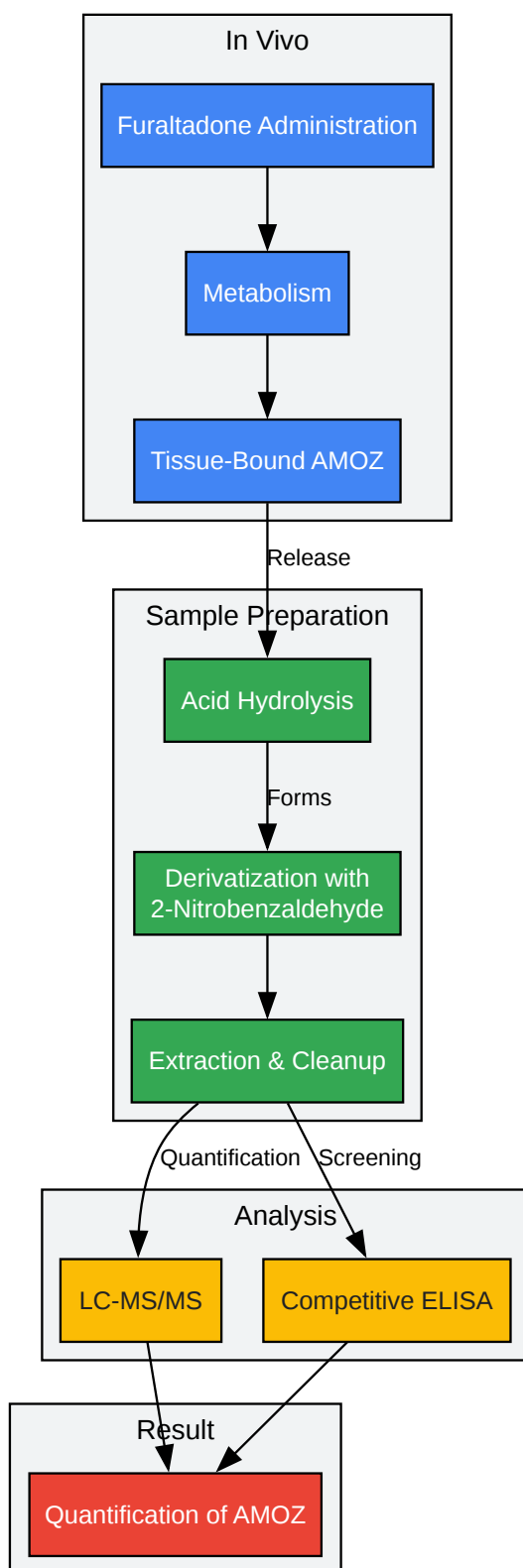
Property	Value	Source
IUPAC Name	5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one	
CAS Number	183193-59-1	
Molecular Formula	C ₁₅ H ₁₈ N ₄ O ₅	
Molecular Weight	334.33 g/mol	
InChI	InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+	
InChIKey	PCYAMVONOKWOLP-CXUHLZMHSA-N	
SMILES	C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=CC=C3--INVALID-LINK--[O-]	
Synonyms	5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone, 2-Nitrophenyl-AMAZ	

Analytical Applications and Methodologies

The primary application of **2-NP-AMAZ** is in the analytical determination of furaltadone residues in food products. This is achieved by detecting its metabolite, AMAZ, after derivatization to **2-NP-AMAZ**. The main analytical techniques employed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). A deuterated version, **2-NP-AMAZ-d5**, is often used as an internal standard in LC-MS/MS analysis to ensure accuracy.

Logical Workflow for AMOZ Detection

The detection of AMOZ residues in tissue samples follows a multi-step process that begins with the administration of furaltadone to animals and culminates in the instrumental analysis of the derivatized metabolite, **2-NP-AMOZ**.



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Workflow for the detection of AMOZ as **2-NP-AMOZ**.

Experimental Protocols

Derivatization of AMOZ to 2-NP-AMOZ in Tissue Samples

This protocol describes the general steps for the acid hydrolysis of tissue-bound AMOZ and subsequent derivatization to **2-NP-AMOZ** for analysis.

Materials:

- Tissue sample (e.g., muscle, liver)
- Hydrochloric acid (HCl)
- 2-nitrobenzaldehyde (2-NBA) in methanol
- Ethyl acetate
- Internal standard (e.g., **2-NP-AMOZ-d5**)

Procedure:

- Homogenize the tissue sample.
- Add the internal standard to the homogenized sample.
- To release the protein-bound AMOZ, add HCl and incubate.
- Add 2-nitrobenzaldehyde solution to the sample.
- Incubate the mixture to allow for the derivatization of AMOZ to **2-NP-AMOZ**.
- Adjust the pH and perform a liquid-liquid extraction with ethyl acetate.
- Evaporate the organic layer to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analysis of 2-NP-AMOZ by LC-MS/MS

This is a representative protocol for the quantification of **2-NP-AMOZ** using liquid chromatography-tandem mass spectrometry.

Instrumentation:

- Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 μm).
- Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 2 mM ammonium formate).
- Flow Rate: 0.30 mL/min.
- Injection Volume: 10 μL.

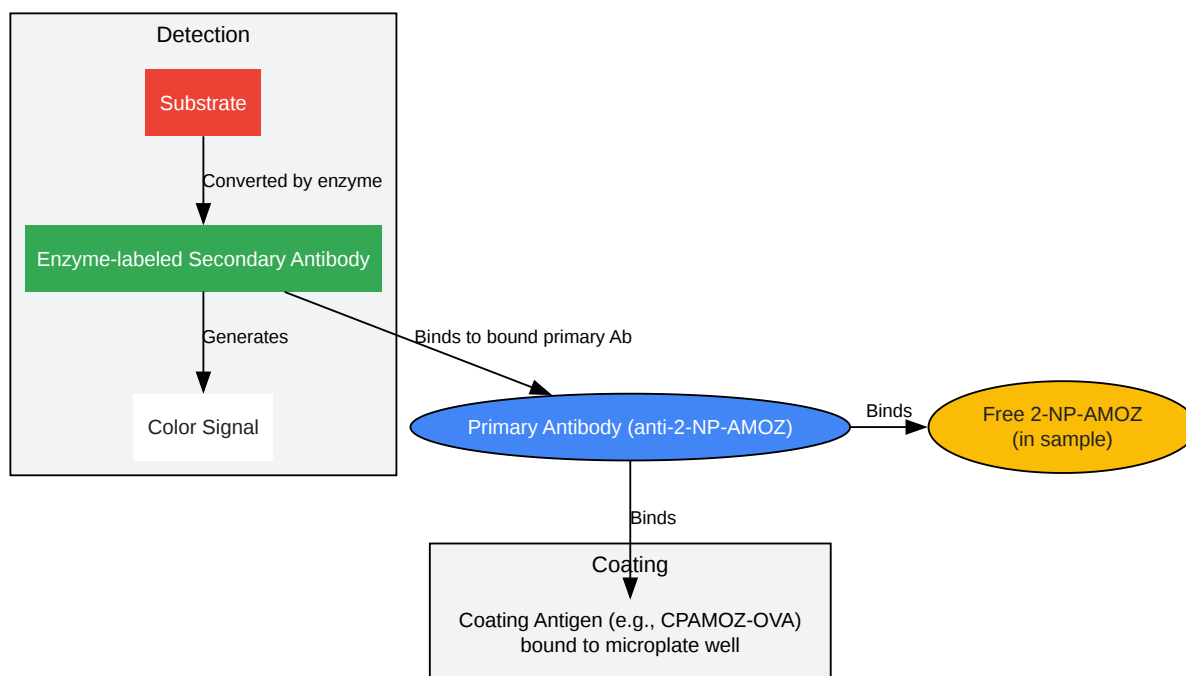
Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **2-NP-AMOZ**: 335 > 291 and 335 > 127 for quantification and confirmation, respectively.
 - **2-NP-AMOZ-d5** (Internal Standard): 340.1 > 101.9.

Indirect Competitive ELISA for 2-NP-AMOZ

This protocol outlines the principle of an indirect competitive ELISA for the screening of **2-NP-AMOZ**.

Principle of Indirect Competitive ELISA for 2-NP-AMTZ

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Principle of Indirect Competitive ELISA for **2-NP-AMTZ**.

Procedure:

- Coat microplate wells with a coating antigen (e.g., CPAMTZ-OVA).
- Block the wells to prevent non-specific binding.
- Add the sample extract (containing **2-NP-AMTZ**) and a specific primary antibody against **2-NP-AMTZ** to the wells.

- Incubate to allow competition between the **2-NP-AMTZ** in the sample and the coated antigen for binding to the primary antibody.
- Wash the plate to remove unbound antibodies and sample components.
- Add an enzyme-labeled secondary antibody that binds to the primary antibody.
- Wash the plate again.
- Add a substrate that is converted by the enzyme to produce a measurable signal (e.g., color).
- The signal intensity is inversely proportional to the concentration of **2-NP-AMTZ** in the sample.

Safety and Handling

2-NP-AMTZ is classified with the following GHS hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle **2-NP-AMTZ** in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-NP-AMTZ is an essential analytical tool for monitoring the illegal use of the antibiotic furaltadone in food production. Its chemical properties are well-defined, and its application in sensitive analytical methods like LC-MS/MS and ELISA is well-established. The protocols outlined in this guide provide a framework for the detection and quantification of AMTZ through its derivatization to **2-NP-AMTZ**, ensuring food safety and regulatory compliance.

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References

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